3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and indoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an ortho-diamine with a suitable diketone under acidic conditions.
Indole Derivative Preparation: The indole derivative is prepared by reacting an indole with an appropriate alkylating agent, such as 2-methoxyethyl chloride, in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the benzodiazepine core with the indole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.
Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzodiazepine and indole derivatives with biological targets, such as receptors and enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The indole moiety may interact with serotonin receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative properties but lacking the indole moiety.
Indomethacin: An indole derivative used as an anti-inflammatory agent, differing significantly in its mechanism of action.
Uniqueness
The uniqueness of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide lies in its dual structural features, combining the pharmacological properties of both benzodiazepines and indoles. This duality allows for a broader range of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C23H24N4O4/c1-31-14-13-27-12-11-15-17(7-4-8-20(15)27)24-21(28)10-9-19-23(30)25-18-6-3-2-5-16(18)22(29)26-19/h2-8,11-12,19H,9-10,13-14H2,1H3,(H,24,28)(H,25,30)(H,26,29) |
InChI Key |
FTWZYZMBIHTCMY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.